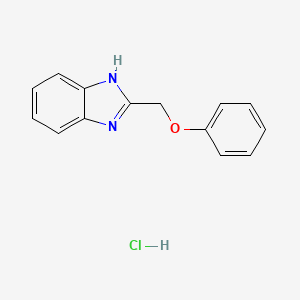![molecular formula C16H11BrCl2N2O4S B13801837 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid is a complex organic compound with the molecular formula C16H13BrN2O4S This compound is known for its unique chemical structure, which includes bromophenoxy, acetyl, carbamothioylamino, and dichlorobenzoic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of 4-Bromophenoxyacetic Acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromophenoxy)acetyl chloride.
Carbamothioylation: The acetyl chloride is reacted with thiourea to introduce the carbamothioyl group, forming 2-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]benzoic acid.
Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the dichloro groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the halogens.
科学研究应用
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(4-Bromophenoxy)acetic acid: Shares the bromophenoxy group but lacks the carbamothioyl and dichlorobenzoic acid groups.
2-(4-Bromophenoxy)acetohydrazide: Contains the bromophenoxy group and a hydrazide moiety but differs in the overall structure.
Uniqueness
2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid is unique due to its combination of bromophenoxy, acetyl, carbamothioylamino, and dichlorobenzoic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C16H11BrCl2N2O4S |
|---|---|
分子量 |
478.1 g/mol |
IUPAC 名称 |
2-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H11BrCl2N2O4S/c17-8-1-3-10(4-2-8)25-7-13(22)20-16(26)21-14-11(15(23)24)5-9(18)6-12(14)19/h1-6H,7H2,(H,23,24)(H2,20,21,22,26) |
InChI 键 |
PTDDOFGBSBFHRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


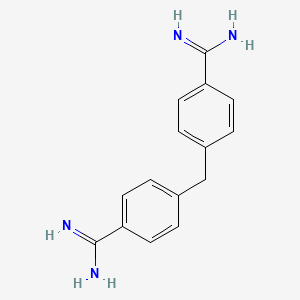
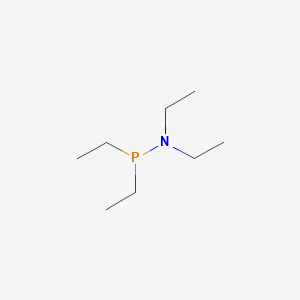

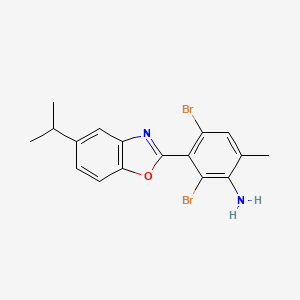
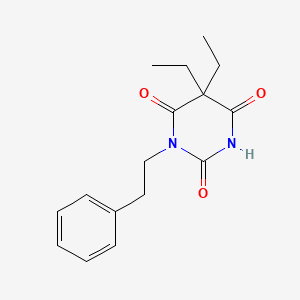
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
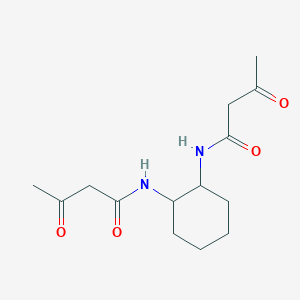
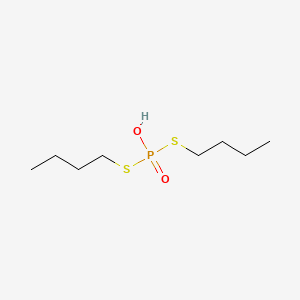
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
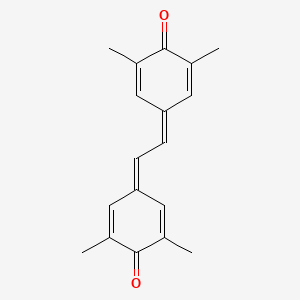
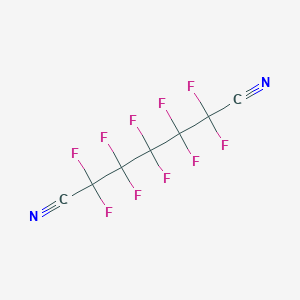
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
